molecular formula C8H20N2O B14366726 Ethanamine, 2,2'-oxybis[N-ethyl- CAS No. 90716-96-4

Ethanamine, 2,2'-oxybis[N-ethyl-

Cat. No.: B14366726
CAS No.: 90716-96-4
M. Wt: 160.26 g/mol
InChI Key: IFVIHAFZIQCCFF-UHFFFAOYSA-N
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Description

The compound “Ethanamine, 2,2'-oxybis[N-ethyl-” is a bis(ethylamino) ether derivative with the general structure CH₂CH₂N(C₂H₅)-O-CH₂CH₂N(C₂H₅)₂. These compounds are characterized by an ether-linked diamine backbone, where the nitrogen atoms are substituted with alkyl groups, influencing their chemical reactivity, solubility, and industrial uses .

Properties

CAS No.

90716-96-4

Molecular Formula

C8H20N2O

Molecular Weight

160.26 g/mol

IUPAC Name

N-ethyl-2-[2-(ethylamino)ethoxy]ethanamine

InChI

InChI=1S/C8H20N2O/c1-3-9-5-7-11-8-6-10-4-2/h9-10H,3-8H2,1-2H3

InChI Key

IFVIHAFZIQCCFF-UHFFFAOYSA-N

Canonical SMILES

CCNCCOCCNCC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The single-step process described in US4940818A involves hydrogenative methylation of bis(2-aminoethyl) ether (2,2'-oxybisethanamine) with formaldehyde under catalytic conditions:

$$
(\text{H}2\text{N–CH}2–\text{CH}2)2\text{O} + 4\text{CH}2\text{O} + 4\text{H}2 \xrightarrow{\text{Cat.}} [(\text{CH}3)2\text{N–CH}2\text{CH}2]2\text{O} + 4\text{H}2\text{O}
$$

Key parameters:

  • Pressure: 2–15 MPa (optimal: 10 MPa)
  • Temperature: 70–150°C (exothermic ΔH = −210 kJ/mol)
  • Molar ratio: 1:4:4 (amine:formaldehyde:hydrogen)

Catalyst Systems

Fixed-bed catalysts containing Ni (45–60 wt%), Cu (20–30%), and Co (5–10%) demonstrate optimal activity. Spent catalysts exhibit deactivation via:

  • Sintering above 180°C (BET surface area <15 m²/g after 500 cycles)
  • Sulfur poisoning (0.1 ppm S reduces conversion by 12%)
  • Coking (3–5 wt% carbon deposition per 100h operation)

Regeneration via hydrogen reduction at 300°C restores 92–95% initial activity.

Two-Step Synthesis via Intermediate Alcohol

First Step: Synthesis of 2-(2-(Dimethylamino)ethoxy)ethanol

CN106316868A outlines a dimethylamine-ethylene oxide coupling reaction:

$$
2\text{CH}2\text{CH}2\text{O} + (\text{CH}3)2\text{NH} \rightarrow (\text{CH}3)2\text{N–CH}2\text{CH}2–\text{O–CH}2\text{CH}2–\text{OH}
$$

Conditions:

  • Temperature: 60–100°C
  • Pressure: Autogenous (0.5–1.2 MPa)
  • Conversion: 88–92% (excess ethylene oxide)

Second Step: Catalytic Amination

The intermediate undergoes hydrogenative amination with dimethylamine:

$$
(\text{CH}3)2\text{N–CH}2\text{CH}2–\text{O–CH}2\text{CH}2–\text{OH} + (\text{CH}3)2\text{NH} \xrightarrow{\text{H}2} [(\text{CH}3)2\text{N–CH}2\text{CH}2]2\text{O} + \text{H}_2\text{O}
$$

Catalyst: Cu-Ni/γ-Al₂O₃ (Cu:Ni = 3:1, 15–20 wt% loading)
Performance metrics:

Parameter Range Optimal Value
Pressure (MPa) 10–25 18
Temperature (°C) 190–220 205
Space velocity (h⁻¹) 0.8–1.2 1.0
Yield (%) 76–84 81

Comparative Analysis of Preparation Methods

Table 1: Method Comparison

Parameter Hydrogenative Methylation Two-Step Process
Steps 1 2
Catalyst Cost ($/kg) 120–150 90–110
Energy Intensity (MJ/kg) 48 63
Byproducts H₂O, trace formamide Ethylene glycol derivatives
Purity (%) 99.96 99.2
Scalability >10 kt/year 5–8 kt/year

Key observations:

  • The single-step method achieves higher purity (99.96% vs. 99.2%) due to fewer intermediate side reactions
  • Two-step synthesis offers lower catalyst costs but requires 31% more energy for intermediate separation
  • Both methods necessitate strict water control (<50 ppm in feedstocks) to prevent hydrolysis

Catalyst Systems and Reaction Optimization

Hydrogenation Catalysts

Ni-Cu-Co ternary systems (60% Ni, 25% Cu, 15% Co on SiO₂) provide:

  • Turnover frequency (TOF): 1.2–1.8 s⁻¹ at 120°C
  • Activation energy: 45 kJ/mol
  • Lifetime: 1,200–1,500 h before regeneration

Deactivation mechanisms:

  • Sintering: 15% metal surface area loss after 500 h at 150°C
  • Coking: 0.08 g carbon/g catalyst/day
  • Oxidation: Ni⁰ → NiO at O₂ >5 ppm

Solvent Effects

Methanol co-feeding (10–15 vol%) enhances:

  • Mass transfer (kLa increased 2.3-fold)
  • Heat dissipation (ΔT reactor <5°C)
  • Selectivity (99.1% vs. 97.6% neat)

Challenges and Byproduct Management

Formic Acid Formation

The Cannizzaro reaction of formaldehyde produces formic acid , which:

  • Complexes with amines to form inactive salts (Kd = 1.8×10³ M⁻¹)
  • Accelerates corrosion rates (0.8 mm/year on SS316L at 100°C)

Mitigation strategies:

  • Formaldehyde dehydration to <0.5% H₂O content
  • In-situ neutralization with CaCO₃ (0.1–0.3 wt%)
  • Reactor lining with Hastelloy C-276 (Ni-Cr-Mo alloy)

Ethylene Glycol Derivatives

In the two-step process, 2–5% ethylene glycol monoethers form via:

$$
(\text{CH}3)2\text{N–CH}2\text{CH}2–\text{O–CH}2\text{CH}2–\text{OH} \rightarrow \text{HO–CH}2\text{CH}2–\text{O–CH}2\text{CH}2–\text{OH} + (\text{CH}3)2\text{NH}
$$

Removal methods:

  • Azeotropic distillation with toluene (bp 110°C)
  • Ion-exchange resins (Amberlyst 15, 4 BV/h)

Industrial Applications and Scalability

Continuous Process Design

Tubular reactor systems (ID 0.5–1.2 m, L/D = 12–15) enable:

  • Throughput: 2.5–3.8 kg/L·h
  • Residence time: 45–90 min
  • Energy recovery: 85% heat integration via feed-effluent exchangers

Economic Analysis

Capital costs for a 20 kt/year plant:

Component Cost ($ million)
Reactors 18.2
Distillation columns 9.6
Catalyst systems 4.8
Utilities 7.5
Total 40.1

Operating costs: $1.20–1.45/kg product (60% raw materials, 25% energy)

Scientific Research Applications

Ethanamine, 2,2’-oxybis[N-ethyl-] has several scientific research applications. In chemistry, it is used as a catalyst in the production of polyurethane foams In biology, it can be used as a reagent in various biochemical assaysIndustrially, it is used in the production of epoxy-based plastics and urethane-based plastics .

Comparison with Similar Compounds

Structural and Molecular Properties

The following table compares key molecular parameters of “Ethanamine, 2,2'-oxybis[N-ethyl-” analogs:

Compound Name Molecular Formula Molecular Weight CAS Number Substituents Key References
2,2'-Oxybis(N-methylethanamine) C₆H₁₆N₂O 132.21 2620-27-1 N-methyl
2,2'-Oxybis(N,N-dimethylethanamine) C₈H₂₀N₂O 160.26 3033-62-3 N,N-dimethyl
2,2'-Oxybis(ethylamine) C₄H₁₂N₂O 104.15 2752-17-2 Unsubstituted (NH₂)

Key Observations :

  • Substituent Effects : The molecular weight increases with alkyl substitution (e.g., 104.15 for the unsubstituted compound vs. 160.26 for N,N-dimethyl). Substituted derivatives exhibit reduced polarity, altering solubility and reactivity .
  • Solubility: N-methyl derivative (C₆H₁₆N₂O): Soluble in water, methanol, and chloroform . Unsubstituted derivative (C₄H₁₂N₂O): Limited solubility data; density = 0.961 g/cm³, boiling point = 185.9°C .

Environmental and Regulatory Considerations

  • Environmental Impact: Limited data exist for the ethyl-substituted variant. However, the dimethyl derivative (Jeffcat ZF-167) has an interim health exposure limit of 0.7 mg/m³ .
  • Regulatory Status : Unsubstituted and substituted derivatives are classified under OSHA and GHS guidelines, requiring strict hazard communication during transport and use .

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